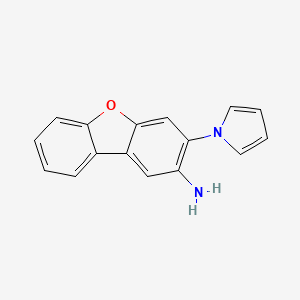
(3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine: is a chemical compound with a complex structure that includes a pyrrole ring fused to a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine typically involves multi-step organic reactions. One common method includes the reaction of dibenzofuran with a pyrrole derivative under specific conditions. For example, a mixture of starting materials can be stirred in a solvent like [BMIM]OH at elevated temperatures (75–80°C) for a certain period (110–120 minutes) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions: (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new drugs. The compound’s ability to interact with biological targets could lead to the discovery of new therapeutic agents for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 3-(1H-Pyrrol-1-yl)-2-dibenzofuranamine
- Naphtho[1,2-b]benzofuran derivatives
Comparison: Compared to similar compounds, (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine stands out due to its unique combination of a pyrrole ring and a dibenzofuran moiety. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
72499-57-1 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-pyrrol-1-yldibenzofuran-2-amine |
InChI |
InChI=1S/C16H12N2O/c17-13-9-12-11-5-1-2-6-15(11)19-16(12)10-14(13)18-7-3-4-8-18/h1-10H,17H2 |
InChI Key |
HUTYLHPVBPJFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N4C=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


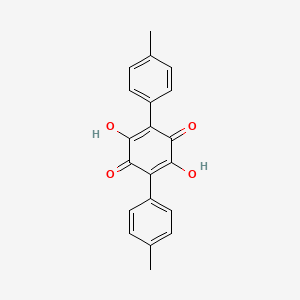
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
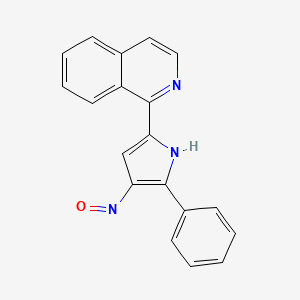
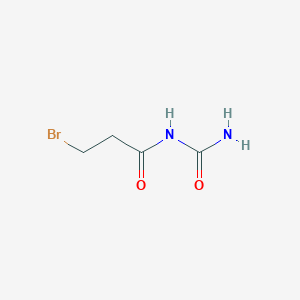

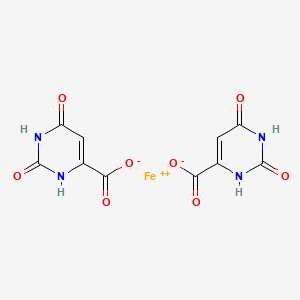

![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
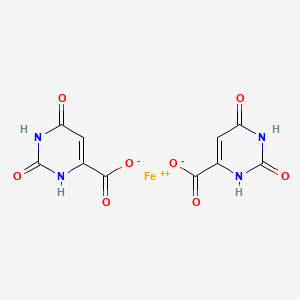

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
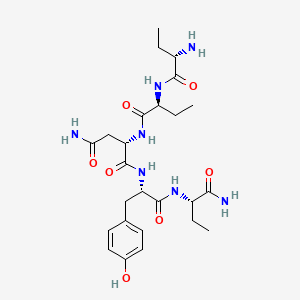
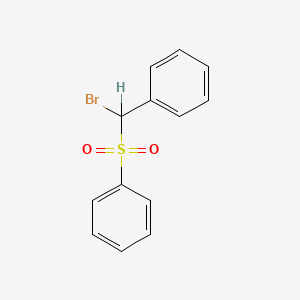
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
